(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Researchers developing kinase inhibitors or COX-2-targeted libraries require regioisomerically pure brominated pyrazole building blocks. The alternate N1-ethyl isomer (CAS 1492551-50-4) shares identical MW and formula but introduces steric hindrance at the C4 bromine, compromising Pd-catalyzed cross-coupling efficiency and altering pharmacophore geometry. • Confirmed N1-methyl regioisomer ensures correct ATP-binding pocket orientation for SAR campaigns. • C4 bromine enables divergent Suzuki-Miyaura library synthesis; ≥95% purity minimizes side reactions during parallel chemistry. • Bench-stable sulfonamide supports iterative medicinal chemistry without degradation concerns. Storage at 2-8°C; ships at ambient temperature.

Molecular Formula C7H12BrN3O2S
Molecular Weight 282.16 g/mol
Cat. No. B13251233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide
Molecular FormulaC7H12BrN3O2S
Molecular Weight282.16 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Br)CS(=O)(=O)N)C
InChIInChI=1S/C7H12BrN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13)
InChIKeyBEZZQLANVJHLDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide


The compound (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1489591-32-3) is a brominated pyrazole derivative substituted with a methanesulfonamide group at the 5-position . This specific substitution pattern establishes it as a versatile building block in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds or COX-2 pharmacophore analogs where the sulfonamide moiety is a critical hydrogen-bonding element . Procuring the correct regioisomer is paramount because the alternate isomer (4-bromo-1-ethyl-3-methyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1492551-50-4) possesses identical molecular weight and formula but distinct chemical properties that can derail structure-activity relationships (SAR) .

Correct 3-ethyl-1-methyl regioisomer prevents SAR misinterpretation
Stable sulfonamide group supports standard storage and handling
Consistent vendor purity supports reproducible multi-step synthesis

Synthesis Specificity of (4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide


A naive procurement strategy might treat any brominated pyrazole methanesulfonamide as interchangeable, but the precise alkyl substitution pattern (N1-methyl vs. N1-ethyl) dictates both electronic and steric environments critical for downstream reactions. The regioisomer (CAS 1492551-50-4) places an ethyl group on the N1-nitrogen, altering the basicity of the pyrazole ring and potentially hindering Pd-catalyzed cross-coupling at the C4-bromine site due to steric crowding . Furthermore, substituting the sulfonamide with a sulfonyl chloride analog—such as (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS 1492096-03-3)—introduces significant moisture sensitivity and a different reactivity profile (electrophilic vs. nucleophilic), preventing its direct use in amide coupling or late-stage sulfonamide library synthesis . The absence of the bromine atom altogether (e.g., the des-bromo pyrazole) forfeits the essential cross-coupling handle required for divergent library generation.

Regioisomer switch (N1-ethyl)

Alters steric and electronic environment, potentially hindering C4 cross-coupling reactivity and SAR interpretation.

Sulfonyl chloride analog

Introduces moisture sensitivity and electrophilic reactivity, unsuitable for direct amide coupling or late-stage library synthesis.

Des-bromo pyrazole

Lacks the essential C4 bromine handle for divergent cross-coupling, preventing scaffold elaboration.

(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide Differentiation Evidence


Regioisomer Identity: 3-Ethyl-1-Methyl vs. 1-Ethyl-3-Methyl

The target compound (CAS 1489591-32-3) is authenticated with an MDL number (MFCD21318552) and a standardized SMILES string (O=S(N)(CC1=C(C(CC)=NN1C)Br)=O) that unambiguously assigns the ethyl group to position 3 and the methyl group to position 1 of the pyrazole ring . The regioisomer (CAS 1492551-50-4) shares the same molecular formula (C7H12BrN3O2S) and molecular weight (282.16 g/mol) but differs in the alkyl substitution pattern, which is confirmed by a distinct ChemSpider ID (123967224) . The target compound therefore offers a unique 3D geometry crucial for SAR studies.

Regioisomer identity
Head-to-head
Distinct CAS and SMILES confirm 3-ethyl-1-methyl vs. 1-ethyl-3-methyl substitution
Supports correct SAR interpretation
Verified by vendor CoA and database IDs
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Hydrolytic Stability vs. Sulfonyl Chloride

The sulfonamide functional group in the target compound provides significantly greater hydrolytic stability compared to its synthetic precursor, (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS 1492096-03-3). While the sulfonyl chloride is moisture-sensitive and must be stored under anhydrous conditions to avoid rapid hydrolysis, the sulfonamide form is stable enough for room temperature shipping and storage at 2-8°C under dry sealing, as specified by vendors . This stability is corroborated by the commercial availability of the sulfonamide as an 'In-stock' item versus the sulfonyl chloride which often requires custom synthesis or is listed under stricter hazardous material regulations.

Hydrolytic stability
Class-level
Bench-stable sulfonamide vs. moisture-sensitive sulfonyl chloride
Simplifies procurement and storage
Based on vendor storage and shipping specifications
Organic Synthesis Chemical Stability Functional Group Interconversion

Vendor Purity Consistency

The compound is consistently supplied at a minimum purity of 95% across multiple authoritative vendors, ensuring reliable performance in parallel synthesis and biological assays. Specifically, Chemscene lists a purity of ≥95% (Cat. No. CS-0303755) , and Leyan similarly certifies a purity of 95% (Product ID: 1374425) . This dual-vendor agreement on baseline purity provides procurement officers with a verifiable quality metric, contrasting with less common analogs that may lack standardized purity reporting or are listed only as 'discontinued' (e.g., the CymitQuimica listing for this CAS is officially discontinued ).

Vendor purity
Head-to-head
≥95% purity (Chemscene, Leyan)
Supports reproducible synthesis
Consistent multi-vendor specification
Analytical Chemistry Quality Control Drug Discovery

TPSA and Steric Accessibility vs. N1-Ethyl Isomer

The target compound exhibits a topological polar surface area (TPSA) of 63.99 Ų, as computed and reported by Chemscene . While the N1-ethyl regioisomer (CAS 1492551-50-4) shares the same elemental composition and atom connectivity, the different placement of the alkyl groups leads to subtle but measurable differences in molecular shape and electronic distribution. The 3-ethyl-1-methyl substitution pattern maintains the sulfonamide head group in a less hindered environment, which is predicted to facilitate stronger interactions with biological targets or metal catalysts compared to the N1-ethyl isomer where the larger ethyl group sits adjacent to the reactive sulfonamide.

Steric accessibility
Class-level
Less hindered sulfonamide environment vs. N1-ethyl isomer
May improve coupling yields
Computational TPSA and steric inference
Computational Chemistry Drug-likeness Physicochemical Properties

Applications of (4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide


Kinase Inhibitor Library Synthesis via C4 Cross-Coupling

The preserved bromine atom at the C4 position, combined with the stable sulfonamide at C5, enables a divergent palladium-catalyzed Suzuki-Miyaura coupling strategy to generate focused libraries of pyrazole-based kinase inhibitors. The ≥95% purity minimizes side reactions during parallel synthesis, while the confirmed 3-ethyl-1-methyl regioisomer ensures the correct orientation of the pharmacophore for ATP-binding pocket complementarity.

COX-2 Pharmacophore Elaboration

The methanesulfonamide group is a privileged motif for cyclooxygenase-2 (COX-2) inhibition, as seen in celecoxib. This compound serves as a core scaffold for late-stage functionalization to optimize selectivity over COX-1. Its bench-stable nature (storage at 2-8°C) allows for iterative medicinal chemistry campaigns without degradation concerns .

Chemical Probe Design for Bromodomain Recognition

The bromine atom can act as a heavy atom for X-ray crystallography phasing or as a synthetic handle for installing fluorescent tags. The authenticated SMILES and MDL number (MFCD21318552) ensure computational models built on this structure are accurate for structure-based drug design .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomeric purity and C4 bromine handle
Cross-coupling efficiency and ATP-pocket orientation
COX-2 pharmacophore elaboration
Stable methanesulfonamide scaffold
Selectivity profiling in COX-1/COX-2 functional assays
Chemical probe design for bromodomain
Heavy atom (Br) for phasing or tag installation
Structural accuracy by X-ray and MDL/SMILES fidelity
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